molecular formula C7H10ClN3O2S B13672779 tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate

tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B13672779
M. Wt: 235.69 g/mol
InChI Key: GNNWOEADSMOYHE-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C7H10ClN3O2S and a molecular weight of 235.69 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a thiadiazole ring, a carbamate group, and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-chloro-1,3,4-thiadiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group may also play a role in binding to active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the chlorine atom on the thiadiazole ring, which can influence its reactivity and biological activity. The combination of the thiadiazole ring and the carbamate group also provides a distinct chemical profile that can be exploited in various research applications .

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12)

InChI Key

GNNWOEADSMOYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)Cl

Origin of Product

United States

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